Acetylvaline

Description

Structure

3D Structure

Properties

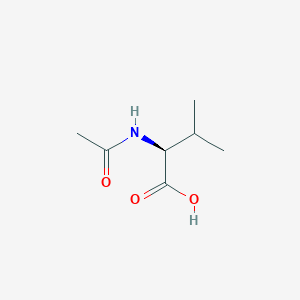

IUPAC Name |

(2S)-2-acetamido-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYJTAOFMMMOPX-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914697 |

Source

|

| Record name | N-Acetyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-Acetylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

37.1mg/mL at 25 °C |

Source

|

| Record name | N-Acetylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96-81-1, 3067-19-4 |

Source

|

| Record name | Acetylvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLVALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U83P7H9HV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-Depth Technical Guide to the Physicochemical Properties of N-Acetylvaline

For Researchers, Scientists, and Drug Development Professionals

N-Acetylvaline, a derivative of the essential branched-chain amino acid L-valine, is a molecule of significant interest in various scientific disciplines, including biochemistry, pharmacology, and synthetic chemistry. Its N-acetylation alters the physicochemical properties of the parent amino acid, influencing its biological activity, stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of N-Acetylvaline, detailed experimental methodologies for their determination, and a visualization of its synthesis.

Core Physicochemical Properties of N-Acetylvaline

The acetylation of the amino group in valine results in a molecule with distinct chemical characteristics. The following tables summarize the key quantitative data for N-Acetyl-L-valine, the most common isomer.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 159.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | (2S)-2-acetamido-3-methylbutanoic acid | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Property | Experimental/Predicted Value | Method/Source |

| Melting Point | 163-167 °C | --INVALID-LINK-- |

| 148 °C (for N-Acetyl-DL-valine) | --INVALID-LINK-- | |

| Boiling Point (Predicted) | 362.2 ± 25.0 °C | --INVALID-LINK-- |

| Solubility (in water) | 37.1 mg/mL at 25 °C | --INVALID-LINK--, --INVALID-LINK-- |

| 25.6 g/L (Predicted) | --INVALID-LINK--, --INVALID-LINK-- | |

| logP (Octanol/Water) | 0.30 (Experimental) | --INVALID-LINK--, --INVALID-LINK-- |

| 0.13 - 0.29 (Predicted) | --INVALID-LINK--, --INVALID-LINK-- | |

| pKa (Strongest Acidic) | 4.11 (Predicted) | --INVALID-LINK--, --INVALID-LINK-- |

| 3.62 ± 0.10 (Predicted for N-Acetyl-DL-valine) | --INVALID-LINK-- |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for research and development. The following sections provide detailed methodologies for the synthesis of N-Acetyl-L-valine and the determination of its key properties.

Synthesis of N-Acetyl-L-valine from L-valine

A common and straightforward method for the N-acetylation of L-valine involves its reaction with acetic anhydride (B1165640).[1]

Materials:

-

L-valine

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Water (for crystallization)

Procedure:

-

Dissolve L-valine in glacial acetic acid in a suitable reaction vessel.

-

Slowly add a molar excess of acetic anhydride to the solution while stirring.

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, remove the glacial acetic acid under reduced pressure.

-

Purify the resulting crude product by recrystallization from water to yield N-Acetyl-L-valine as a white crystalline solid.

Determination of Melting Point

The melting point is a crucial indicator of purity. A general procedure using a digital melting point apparatus is described below.[2][3][4]

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

Procedure:

-

Finely powder a small amount of dry N-Acetylvaline.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, repeat the process with a new sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[5][6]

Materials:

-

N-Acetylvaline

-

Distilled or deionized water

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Analytical balance

-

Filtration device (e.g., syringe filter)

Procedure:

-

Add an excess amount of N-Acetylvaline to a pre-weighed vial, ensuring there is visible solid material.

-

Add a known volume of water to the vial.

-

Seal the vial and place it in a constant temperature shaker (e.g., at 25°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

-

Determine the concentration of N-Acetylvaline in the supernatant using a suitable analytical method, such as HPLC with a calibration curve or by evaporating the solvent and weighing the residue.

-

Calculate the solubility in mg/mL or g/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.[7][8]

Materials:

-

N-Acetylvaline

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

pH meter with a calibrated electrode

-

Burette

-

Beaker and magnetic stirrer

Procedure:

-

Dissolve a precisely weighed amount of N-Acetylvaline in a known volume of water.

-

If necessary, adjust the initial pH to the acidic range with the strong acid.

-

Immerse the pH electrode in the solution and begin stirring.

-

Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

-

Record the pH of the solution after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[5][9]

Materials:

-

N-Acetylvaline

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Analytical method to determine the concentration of N-Acetylvaline (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

Prepare mutually saturated solvents by shaking n-octanol and water together for an extended period and then allowing the phases to separate.

-

Dissolve a known amount of N-Acetylvaline in one of the phases (typically the one in which it is more soluble).

-

Add a known volume of the second phase to create a biphasic system.

-

Shake the mixture vigorously for a set period to allow for partitioning of the solute between the two phases.

-

Allow the phases to separate completely, using centrifugation if necessary.

-

Carefully sample each phase and determine the concentration of N-Acetylvaline in both the n-octanol and aqueous layers.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Synthesis Workflow of N-Acetyl-L-valine

Caption: A simplified workflow for the synthesis of N-Acetyl-L-valine.

Metabolic Relationship of L-Valine and N-Acetylvaline

N-Acetylvaline is biochemically derived from the essential amino acid L-valine through N-acetylation, a common post-translational modification.[10]

Caption: Metabolic context of N-Acetylvaline in relation to L-Valine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of The Pka Values of An Amino Acid | PDF | Amino Acid | Acid Dissociation Constant [scribd.com]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. youtube.com [youtube.com]

- 10. Human Metabolome Database: Showing metabocard for N-Acetylvaline (HMDB0011757) [hmdb.ca]

Synthesis and characterization of Acetylvaline.

An In-depth Technical Guide to the Synthesis and Characterization of Acetylvaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylvaline, an acetylated derivative of the essential amino acid valine, is a compound of significant interest in various scientific domains, including pharmaceutical and biochemical research. This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl-L-valine, the most common and biologically relevant form of acetylvaline. While this document primarily focuses on the L-enantiomer, it is important to note the existence of N-Acetyl-D-valine and the racemic mixture, N-Acetyl-DL-valine.

The acetylation of L-valine modifies its chemical properties, making it a valuable intermediate in organic synthesis and a potential prodrug.[1][2] N-acetylation can enhance bioavailability and cellular uptake of L-valine.[2] This guide details the prevalent synthetic methodologies, purification techniques, and comprehensive characterization of N-Acetyl-L-valine, supported by quantitative data and detailed experimental protocols.

Synthesis of N-Acetyl-L-valine

The most common method for the synthesis of N-Acetyl-L-valine is the acetylation of L-valine using acetic anhydride (B1165640).[1][3] The reaction is typically carried out in an aqueous solution under controlled pH conditions to ensure the selective acetylation of the amino group.[3][4]

Synthesis Workflow

Caption: A simplified workflow for the synthesis of N-Acetyl-L-valine.

Experimental Protocol: Acetylation of L-valine

This protocol is a common method for the N-acetylation of L-valine.[1][5]

Materials:

-

L-valine[1]

-

Acetic anhydride[1]

-

30% Sodium hydroxide (B78521) solution[5]

-

32% Hydrochloric acid[5]

-

Distilled water[5]

Procedure:

-

Dissolve L-valine in distilled water in a reaction vessel.[5]

-

Add 30% sodium hydroxide solution to the mixture.[5]

-

Cool the reaction mixture to 0-5°C in an ice bath.[5]

-

Slowly add acetic anhydride dropwise while vigorously stirring. Simultaneously, add 30% sodium hydroxide solution to maintain the pH between 8 and 9.[4][5]

-

After the addition is complete, continue to stir the reaction mixture at 0°C for 2 hours.[5]

-

Slowly add 32% hydrochloric acid to adjust the pH to below 3, while maintaining the temperature at 0°C.[5]

-

Allow the resulting slurry to crystallize for 12 hours.[5]

-

Collect the solid product by filtration and wash the filter cake with 0.1 N hydrochloric acid.[5]

-

Dry the wet N-Acetyl-L-valine to obtain a white crystalline solid.[5] A yield of 86% has been reported for this method.[5]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized N-Acetyl-L-valine are confirmed through various analytical techniques.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 163-167 °C | |

| Solubility in Water | 37.1 mg/mL at 25 °C | [6] |

| LogP | 0.30 | [6] |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) [6][7]

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| 12.5 | br s | COOH |

| 8.0 | d | NH (Amide) |

| 4.1 | dd | α-CH |

| 2.0 | m | β-CH |

| 1.9 | s | COCH₃ |

| 0.9 | d | γ-CH₃ |

¹³C NMR (100.54 MHz, DMSO-d₆) [6][7]

| Chemical Shift (δ) ppm | Tentative Assignment |

| 173.1 | COOH |

| 169.5 | C=O (acetyl) |

| 57.1 | α-CH |

| 29.7 | β-CH |

| 22.2 | COCH₃ |

| 19.1 | γ-CH₃ |

| 18.0 | γ'-CH₃ |

Mass Spectrometry (ESI-MS) The mass spectrum would be expected to show a peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.[4]

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

-

Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7]

-

Instrumentation: A 400 MHz or higher field strength spectrometer.[7]

-

Data Acquisition: Standard single-pulse sequence for ¹H NMR and a proton-decoupled pulse sequence for ¹³C NMR.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy [7]

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for solid samples.[7]

-

Instrumentation: An FT-IR spectrometer.[7]

-

Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.[7]

High-Performance Liquid Chromatography (HPLC) [8]

-

Objective: To determine the purity of the sample.

-

Instrumentation: HPLC system with a UV-Vis detector.[8]

-

Method: A reverse-phase HPLC (RP-HPLC) method is typically used.[8]

Applications in Research and Drug Development

N-Acetyl-L-valine serves as a valuable building block in organic synthesis and has several applications in research and development.

-

Chiral Ligand in Asymmetric Synthesis: Its defined stereochemistry is utilized to control the outcome of chemical reactions, leading to the selective formation of a desired enantiomer, which is crucial in pharmaceutical synthesis.[1]

-

Intermediate in Pharmaceutical Synthesis: As a derivative of an essential amino acid, it is an important intermediate in the synthesis of more complex pharmaceutical agents.[1]

Hypothetical Metabolic Pathway

While N-Acetyl-L-valine is not a central component of major metabolic pathways, it is biochemically related to L-valine.[1] It is hypothesized that N-Acetyl-L-valine may act as a prodrug, enhancing the delivery of valine to cells.[2]

Caption: Hypothetical metabolic fate of N-Acetyl-L-valine as a prodrug.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of N-Acetyl-L-valine. The straightforward acetylation of L-valine offers an efficient route to this valuable compound. Comprehensive analytical techniques, including NMR and mass spectrometry, are essential for confirming its structure and purity. The applications of N-Acetyl-L-valine in asymmetric synthesis and as a pharmaceutical intermediate highlight its importance in the field of drug development and chemical research. Further investigation into its biological activities and potential as a prodrug is a promising area for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Acetyl-L-valine | 96-81-1 [chemicalbook.com]

- 6. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

N-Acetylvaline: A Technical Guide to its Presumed Mechanism of Action in Biological Systems

Disclaimer: Direct research on the specific biological mechanism of action of N-Acetylvaline is limited. This technical guide presents a hypothesized mechanism based on the established roles of its parent amino acid, L-valine, and the general principles of N-acetylated amino acid metabolism. The proposed pathways, experimental data, and protocols are intended to serve as a framework for future research.

Introduction

N-Acetylvaline is the N-acetylated derivative of L-valine, an essential branched-chain amino acid (BCAA). N-acetylation is a common biochemical modification that can alter the physicochemical properties of amino acids, potentially influencing their stability, transport, and metabolic fate.[1] While L-valine's role in protein synthesis and metabolic signaling is well-documented, the specific biological activities of N-Acetylvaline are not yet fully elucidated.[2][3] This guide outlines a theoretical mechanism of action for N-Acetylvaline, postulating that it functions as a pro-drug for L-valine, delivering it to cells for subsequent involvement in key signaling and metabolic pathways.

Physicochemical Properties of N-Acetyl-L-valine

The acetylation of L-valine modifies its chemical characteristics, which may influence its biological activity. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₃ | [1][4] |

| Molecular Weight | 159.18 g/mol | [1][4] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 163-167 °C | [4] |

| Water Solubility | 37.1 mg/mL at 25 °C | [4][5] |

| LogP | 0.30 | [4][5] |

Proposed Mechanism of Action

The hypothesized mechanism of action for N-Acetylvaline can be conceptualized in three main stages: cellular uptake, intracellular deacetylation, and the subsequent downstream effects of the released L-valine.

Cellular Uptake

The N-acetylation of L-valine neutralizes the positive charge of the amino group, resulting in a less polar molecule.[1] This alteration in polarity may lead to N-Acetylvaline utilizing different membrane transport mechanisms than L-valine, potentially enhancing its cellular uptake. This concept is similar to what has been proposed for other N-acetylated amino acids like N-acetyl-leucine, where acetylation switches the transporter preference.

Intracellular Deacetylation

Once inside the cell, N-Acetylvaline is hypothesized to be hydrolyzed by cytosolic enzymes called aminoacylases (specifically, aminoacylase (B1246476) I or III).[6][7][8] This enzymatic action cleaves the acetyl group, releasing L-valine and acetate. This process would effectively increase the intracellular concentration of L-valine, making it available for cellular processes.[6]

Downstream Effects of L-Valine

The liberated L-valine can then participate in two major cellular pathways: metabolic signaling and catabolism for energy production.

L-valine, as a BCAA, is known to contribute to the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[9][10][11] While leucine (B10760876) is the primary activator of mTORC1, other BCAAs like valine can potentiate this effect.[9] The activation of mTORC1 is a central regulatory point for cell growth, proliferation, and protein synthesis.[11][12]

The released L-valine can also enter its designated catabolic pathway. This multi-step process, occurring primarily in the mitochondria, involves transamination to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA.[13] Subsequent reactions convert isobutyryl-CoA to succinyl-CoA, which then enters the citric acid cycle (Krebs cycle) for energy production.[13]

Experimental Protocols

The following are proposed experimental protocols to investigate the hypothetical mechanism of action of N-Acetylvaline.

Synthesis of N-Acetyl-L-valine

This protocol is adapted from established methods for the N-acetylation of amino acids.[4]

Materials:

-

L-valine

-

Acetic anhydride (B1165640)

-

Glacial acetic acid (solvent)

-

Water (for crystallization)

Procedure:

-

Dissolve L-valine in glacial acetic acid in a reaction vessel.

-

Slowly add a molar excess of acetic anhydride to the solution while stirring.

-

Monitor the reaction for completion using an appropriate method (e.g., thin-layer chromatography).

-

Upon completion, remove the glacial acetic acid under reduced pressure.

-

Purify the resulting crude product by recrystallization from water to yield N-Acetyl-L-valine as a white crystalline solid.

In Vitro Deacetylation Assay

This hypothetical assay aims to determine if N-Acetylvaline is a substrate for aminoacylases.

Materials:

-

N-Acetyl-L-valine

-

Recombinant human aminoacylase I (ACY1)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of N-Acetyl-L-valine in the assay buffer.

-

Set up reaction mixtures containing the assay buffer, N-Acetyl-L-valine at various concentrations, and a fixed concentration of recombinant ACY1.

-

Include control reactions without the enzyme.

-

Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).

-

Analyze the samples by LC-MS/MS to quantify the formation of L-valine.

-

Calculate the rate of L-valine formation to determine the enzyme kinetics.

mTORC1 Signaling Assay in Cell Culture

This protocol outlines a method to assess the effect of N-Acetylvaline on mTORC1 signaling.

Materials:

-

A suitable cell line (e.g., C2C12 myoblasts)

-

Cell culture medium and supplements

-

N-Acetyl-L-valine

-

L-leucine (positive control)

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1)

Procedure:

-

Culture C2C12 cells to near confluence in appropriate growth medium.

-

Starve the cells of amino acids for a defined period to downregulate basal mTORC1 signaling.

-

Treat the starved cells with varying concentrations of N-Acetyl-L-valine, L-leucine, or vehicle control for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blot analysis to determine the phosphorylation status of mTORC1 downstream targets, S6K1 and 4E-BP1.

-

Quantify the band intensities to assess the level of mTORC1 activation.

Conclusion

While direct experimental evidence is currently lacking, the physicochemical properties of N-Acetylvaline and the known biological roles of L-valine and other N-acetylated amino acids allow for the formulation of a plausible mechanism of action. It is hypothesized that N-Acetylvaline acts as a pro-drug, facilitating the delivery of L-valine into cells. Once inside, the released L-valine can modulate important cellular processes, including the mTORC1 signaling pathway, and can be utilized in metabolic pathways for energy production. Further research, guided by the experimental protocols outlined in this guide, is necessary to validate this proposed mechanism and to fully uncover the therapeutic potential of N-Acetylvaline in various biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specificity of aminoacylase III-mediated deacetylation of mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. mTORC1 is involved in the regulation of branched‐chain amino acid catabolism in mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effects of Branched-Chain Amino Acids on the Akt/mTOR Pathway and Nebulin Protein in Joint Fixation-Induced Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]

The Pivotal Role of N-Acetylated Amino Acids in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylated amino acids (NAAAs), once considered mere metabolic byproducts, are now recognized as crucial players in a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological roles of NAAAs in metabolism, offering insights into their biosynthesis, degradation, and signaling functions. With a focus on quantitative data, detailed experimental methodologies, and pathway visualizations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to unravel the complexities of NAAA metabolism and leverage this knowledge for therapeutic innovation.

The N-acetylation of amino acids, a process involving the transfer of an acetyl group from acetyl-CoA to the amino group of an amino acid, is catalyzed by a class of enzymes known as N-acetyltransferases (NATs). This modification alters the physicochemical properties of amino acids, impacting their solubility, transport, and biological activity. While some NAAAs are involved in detoxification pathways, others, such as N-acetylaspartate (NAA) and N-acetylglutamate (NAG), have highly specific and critical functions in the central nervous system and nitrogen metabolism, respectively. Dysregulation of NAAA metabolism has been implicated in a range of diseases, including neurological disorders, inborn errors of metabolism, and cancer, highlighting the potential of NAAAs as both biomarkers and therapeutic targets.[1][2][3]

This guide will delve into the core aspects of NAAA metabolism, presenting a synthesis of current knowledge to facilitate a deeper understanding of these multifaceted molecules.

Biosynthesis and Degradation of N-Acetylated Amino Acids

The homeostasis of NAAAs is tightly regulated by the interplay of biosynthetic and degradative enzymes.

Biosynthesis: The primary route for NAAA synthesis is the direct acetylation of amino acids catalyzed by N-acetyltransferases (NATs). These enzymes utilize acetyl-CoA as the acetyl donor.[4] The human genome encodes several NAT isoforms with varying substrate specificities.[1][5][6] Another key enzyme, Acyl-CoA synthetase short-chain family member 2 (ACSS2), plays a crucial role by generating acetyl-CoA from acetate (B1210297), thereby providing the necessary substrate for N-acetylation reactions, particularly in the nucleus and cytoplasm.[7][8]

Degradation: The breakdown of NAAAs is primarily accomplished by aminoacylases, which hydrolyze the N-acetyl group, releasing the free amino acid and acetate. This process is essential for recycling amino acids and maintaining cellular acetate levels.

Below is a generalized workflow illustrating the biosynthesis and degradation of N-acetylated amino acids.

Key N-Acetylated Amino Acids in Metabolism

While a diverse array of NAAAs exists, N-acetylaspartate (NAA) and N-acetylglutamate (NAG) are among the most extensively studied due to their well-defined and critical metabolic roles.

N-Acetylaspartate (NAA)

NAA is the second most abundant amino acid derivative in the human brain, reaching concentrations of up to 10 mM.[9][10][11] It is synthesized in neuronal mitochondria from aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase. Its degradation occurs in oligodendrocytes by aspartoacylase, releasing acetate, which is a precursor for myelin lipid synthesis.[9][12]

Biological Roles of NAA:

-

Neuronal Health Marker: NAA levels are widely used as a non-invasive marker of neuronal health and viability in magnetic resonance spectroscopy (MRS) studies. Reduced NAA levels are associated with neuronal loss or dysfunction in a variety of neurological disorders, including Alzheimer's disease, Huntington's disease, and multiple sclerosis.[9][12][13]

-

Myelin Synthesis: The acetate released from NAA degradation is a crucial building block for the synthesis of fatty acids and steroids that constitute the myelin sheath.

-

Energy Metabolism: NAA may play a role in neuronal energy metabolism by facilitating the transport of acetyl groups out of the mitochondria.

-

Cancer Metabolism: Recent studies have implicated elevated NAA levels in certain cancers, such as ovarian cancer, where it appears to promote tumor growth.[14]

The metabolic pathway of NAA is a prime example of the intricate interplay between different cell types in the brain.

N-Acetylglutamate (NAG)

N-acetylglutamate is a critical allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle in the liver mitochondria.[15][16] The synthesis of NAG from glutamate (B1630785) and acetyl-CoA is catalyzed by N-acetylglutamate synthase (NAGS). The activity of NAGS is, in turn, stimulated by arginine, an intermediate of the urea cycle. This feed-forward mechanism ensures that the capacity of the urea cycle matches the rate of ammonia (B1221849) production from amino acid catabolism.

Biological Role of NAG:

-

Urea Cycle Regulation: NAG is essential for the detoxification of ammonia. In its absence, CPS1 is inactive, leading to hyperammonemia, a life-threatening condition.[16]

The regulation of the urea cycle by NAG is a classic example of allosteric control in a major metabolic pathway.

Quantitative Data on N-Acetylated Amino Acids and Related Enzymes

The following tables summarize key quantitative data related to NAAA concentrations and the kinetic parameters of the enzymes involved in their metabolism.

Table 1: Concentrations of N-Acetylaspartate (NAA) in the Human Brain

| Brain Region | NAA Concentration (mM) | Reference |

| Gray Matter | 14.3 ± 1.1 | [9] |

| White Matter | 9.5 ± 1.0 | [9] |

| Whole Brain | 12.1 ± 1.5 | [17] |

Table 2: Kinetic Parameters of Human N-Acetyltransferases (NATs)

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| NAT1 | p-Aminobenzoic acid (PABA) | 9.3 - 200 | 1.5 - 5.0 | [18] |

| NAT2 | Sulfamethazine | 100 - 400 | 1.0 - 4.5 | [18] |

| NAT2 | Isoniazid | 94 - 200 | 0.5 - 2.0 | [18] |

| NAT1 | 4-Aminobiphenyl (4-ABP) | 150 - 300 | - | [18] |

Table 3: Kinetic Parameters of Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2)

| Substrate | Km | Reference |

| Acetate | 0.11 mM | [7] |

Experimental Protocols

Accurate and reproducible experimental methods are essential for advancing our understanding of NAAA metabolism. This section provides detailed protocols for key experiments.

N-Acetyltransferase (NAT) Activity Assay (Fluorometric)

This assay measures NAT activity by detecting the release of Coenzyme A (CoA) using a fluorescent probe.

Materials:

-

NAT Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

N-acetyltransferase source (e.g., purified enzyme, cell lysate)

-

Acetyl-CoA solution

-

Arylamine substrate solution

-

Fluorescent probe for CoA (e.g., ThioGlo™)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing NAT Assay Buffer, the NAT source, and the fluorescent probe in the wells of the microplate.

-

Initiate the reaction by adding the arylamine substrate and acetyl-CoA.

-

Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for the chosen probe.

-

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Determine the protein concentration of the enzyme source to normalize the activity.

Quantification of N-Acetylated Amino Acids by LC-MS/MS

This method allows for the sensitive and specific quantification of multiple NAAAs in biological samples.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

-

Vortex and incubate on ice for 20 minutes.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the NAAAs.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar NAAAs.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each NAAA of interest must be determined.

-

Quantification: Use a stable isotope-labeled internal standard for each NAAA to correct for matrix effects and variations in instrument response.

Below is a typical workflow for the quantification of N-acetylated amino acids.

Conclusion and Future Directions

The study of N-acetylated amino acids is a rapidly evolving field with significant implications for our understanding of metabolic regulation in health and disease. This technical guide has provided a comprehensive overview of the biosynthesis, degradation, and physiological roles of NAAAs, supported by quantitative data and detailed experimental protocols. The established roles of NAA in neurological health and NAG in the urea cycle underscore the critical importance of this class of molecules. Furthermore, the emerging links between NAAA metabolism and cancer open up new avenues for diagnostic and therapeutic development.[1][3][14]

Future research should focus on:

-

Expanding the NAAA Metabolome: A comprehensive characterization of the full spectrum of NAAAs in various tissues and biofluids under different physiological and pathological conditions is needed.

-

Enzyme Characterization: Further investigation into the substrate specificities and kinetic properties of the diverse family of N-acetyltransferases is crucial for understanding the regulation of NAAA synthesis.

-

Functional Genomics: Elucidating the precise biological functions of the many understudied NAAAs will provide a more complete picture of their roles in metabolism and signaling.

-

Therapeutic Targeting: The development of specific inhibitors or modulators of the enzymes involved in NAAA metabolism holds promise for the treatment of a range of diseases.

By continuing to explore the intricate world of N-acetylated amino acids, the scientific community is poised to uncover novel insights into metabolic control and develop innovative strategies to combat human disease.

References

- 1. Structural basis of substrate-binding specificity of human arylamine N-acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secretion of acetylated amino acids by drug-induced cancer cells: perspectives on metabolic-epigenetic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 5. Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylamine N-acetyltransferases: characterization of the substrate specificities and molecular interactions of environmental arylamines with human NAT1 and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease [frontiersin.org]

- 9. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aminer.org [aminer.org]

- 11. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 12. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajnr.org [ajnr.org]

- 14. Role of Increased n-acetylaspartate Levels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of N-acetylglutamate concentration and ornithine transport into mitochondria in urea synthesis of rats given proteins of different quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Normal N-acetylglutamate concentration measured in liver from a new patient with N-acetylglutamate synthetase deficiency: physiologic and biochemical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of High-Dose Intravenous N-acetylcysteine on the Concentration of Plasma Sulfur-Containing Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

In Vivo Stability and Degradation of N-Acetylvaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylvaline (Ac-Val) is an acetylated derivative of the essential branched-chain amino acid, L-valine. While its primary role in vivo is associated with the broader metabolism of N-acetylated amino acids, its specific pharmacokinetics and degradation dynamics are of interest to researchers in drug development, metabolomics, and cellular biology. Acetylation can alter the physicochemical properties of amino acids, potentially influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide provides a comprehensive overview of the known and inferred in vivo stability and degradation pathways of N-Acetylvaline, drawing upon direct evidence where available and established knowledge of analogous N-acetylated amino acids. This document details the enzymatic pathways responsible for its breakdown, presents pharmacokinetic data from related compounds to provide a comparative framework, and outlines detailed experimental protocols for its study.

Introduction

N-acetylated amino acids (NAAs) are endogenous molecules that can be formed through the action of N-acetyltransferase enzymes or result from the breakdown of N-terminally acetylated proteins by hydrolases. N-terminal acetylation is a common post-translational modification in eukaryotes, affecting protein stability and function. The subsequent catabolism of these proteins releases NAAs, which are then typically hydrolyzed to yield the free amino acid and acetate.[1] N-Acetylvaline is one such NAA, and understanding its fate in a biological system is crucial for evaluating its potential as a biomarker, a therapeutic agent, or a modified amino acid in peptide-based drug design.[1] For instance, abnormal excretion of N-Acetylvaline in urine has been associated with metabolic disorders like maple syrup urine disease (MSUD).

In Vivo Degradation Pathways

The in vivo degradation of N-Acetylvaline is primarily an enzymatic hydrolysis process that cleaves the acetyl group from the valine molecule. This reaction is catalyzed by specific amidohydrolases. The resulting products are L-valine and acetate, which then enter their respective metabolic pools.

Primary Enzymatic Degradation

Two key enzymes are implicated in the hydrolysis of short-chain N-acetylated amino acids like N-Acetylvaline:

-

Aminoacylase-1 (ACY1): Also known as N-acyl-L-amino-acid amidohydrolase, ACY1 is a cytosolic, zinc-binding enzyme that catalyzes the hydrolysis of N-acetylated aliphatic amino acids.[1][2][3] Its primary role is in the salvage pathway for amino acids from protein degradation.[1] Genetic deficiency in ACY1 leads to an inborn error of metabolism characterized by the urinary excretion of various NAAs, including N-acetylvaline.[1] The expression of ACY1 is highest in the kidney and brain.[2] Studies on the substrate specificity of porcine kidney acylase I have shown that while it acts on a range of NAAs, the efficiency of hydrolysis for those with branched side chains, such as valine, is about an order of magnitude lower than for unbranched counterparts of similar size.[4]

-

Acylamino Acid-Releasing Enzyme (AARE): Also known as acylpeptide hydrolase (APEH), AARE is a serine protease that cleaves N-terminally acetylated amino acids from small peptides.[5] While its primary substrates are acetylated peptides, it contributes to the overall pool of free NAAs that can be subsequently processed by enzymes like ACY1.[5]

The predominant pathway for a free N-Acetylvaline molecule in the cytosol is its direct hydrolysis by Aminoacylase-1.

In Vivo Stability and Pharmacokinetics

Data Presentation from Analogous Compounds

The following tables summarize pharmacokinetic parameters for orally administered N-acetylcysteine (NAC) and N-acetyl-DL-leucine, which can serve as a proxy for estimating the expected behavior of N-Acetylvaline. It is critical to note that these values are for analogous compounds and should be used as a comparative reference only.

Table 1: Pharmacokinetic Parameters of Total N-Acetylcysteine (NAC) in Humans Data extrapolated from studies in healthy volunteers and ICU patients and may vary based on formulation and patient population.

| Parameter | Value | Unit | Reference(s) |

| Oral Bioavailability | ~11.6 | % | [6] |

| Time to Max. Concentration (Tmax) | 1.5 (90 min) | hours | [6] |

| Max. Concentration (Cmax) (600 mg dose) | 2.5 | mg/L | [6] |

| Elimination Half-life (T1/2) | ~6.25 | hours | [7] |

| Volume of Distribution (Vz) | ~1720 | L | [7] |

Table 2: Comparative Pharmacokinetics of N-Acetyl-DL-Leucine Enantiomers in Mice (100 mg/kg Oral Dose) This data highlights potential stereoselective differences in metabolism and absorption, a factor that could also be relevant for N-Acetylvaline if administered as a racemic mixture.

| Parameter | N-Acetyl-D-Leucine | N-Acetyl-L-Leucine | Unit | Reference(s) |

| Cmax | 100.2 | 47.9 | µg/mL | [8][9] |

| Tmax | 0.25 | 0.25 | hours | [8][9] |

| AUClast | 120.3 | 43.1 | h*µg/mL | [8][9] |

| T1/2 | 1.1 | 1.0 | hours | [8][9] |

The data from N-acetyl-DL-leucine reveals that the L-enantiomer, which is the natural form, has a significantly lower maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the D-enantiomer.[8] This suggests a higher rate of first-pass metabolism for the L-form, likely deacetylation by enzymes such as ACY1 which are specific to L-amino acid derivatives.[8] A similar high first-pass metabolism and low oral bioavailability would be expected for N-Acetyl-L-valine.

Experimental Protocols

The following sections describe detailed methodologies for key experiments to determine the in vivo stability and degradation of N-Acetylvaline. These protocols are based on established methods for similar N-acetylated amino acids.

In Vivo Pharmacokinetic Study in an Animal Model

This protocol outlines a typical pharmacokinetic study in rodents to determine key parameters like half-life, Cmax, Tmax, and bioavailability.

Objective: To determine the pharmacokinetic profile of N-Acetylvaline following oral (PO) and intravenous (IV) administration.

Materials:

-

N-Acetyl-L-valine

-

Vehicle for administration (e.g., saline or 0.5% carboxymethylcellulose)

-

Male Sprague-Dawley rats (250-300g)

-

Cannulas for blood collection (e.g., jugular vein cannulation)

-

LC-MS/MS system

-

Internal standard (e.g., stable isotope-labeled N-Acetylvaline-d7)

-

Anticoagulant (e.g., K2-EDTA)

Methodology:

-

Animal Dosing:

-

Acclimatize animals for at least 7 days.

-

Fast animals overnight prior to dosing.

-

IV Group (n=6): Administer a single bolus dose of N-Acetylvaline (e.g., 20 mg/kg) via the tail vein.

-

PO Group (n=6): Administer a single dose of N-Acetylvaline (e.g., 100 mg/kg) via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (~150 µL) into tubes containing anticoagulant at the following time points:

-

IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12 hours post-dose.

-

PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Centrifuge blood at 4000 x g for 10 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution.

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS injection.

-

-

LC-MS/MS Analysis:

-

LC System: UHPLC system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate N-Acetylvaline from matrix components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Positive electrospray ionization (ESI+).

-

MRM Transitions: Determine precursor and product ions for N-Acetylvaline and its internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate Cmax, Tmax, AUC, T1/2, clearance, and volume of distribution.

-

Calculate oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Conclusion

The in vivo stability of N-Acetylvaline is primarily dictated by its susceptibility to enzymatic hydrolysis, with Aminoacylase-1 playing a central role in its degradation to L-valine and acetate. While direct pharmacokinetic data for N-Acetylvaline remain to be published, studies on analogous N-acetylated amino acids like NAC and N-acetyl-leucine suggest that it likely undergoes significant first-pass metabolism, resulting in low oral bioavailability. The provided experimental protocols offer a robust framework for researchers to conduct definitive studies on N-Acetylvaline, enabling a precise characterization of its ADME profile. Such data will be invaluable for its potential applications in diagnostics, therapeutics, and as a modified constituent in drug design.

References

- 1. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]

- 3. Aminoacylase - Wikipedia [en.wikipedia.org]

- 4. [Substrate specificity of acylase I from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acylamino acid-releasing enzyme, a bifunctional protease with a potential role in aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

N-Acetyl-L-valine: A Chiral Cornerstone for Asymmetric Synthesis in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-valine, a derivative of the essential amino acid L-valine, has emerged as a pivotal chiral building block in modern organic synthesis. Its unique structural features and inherent chirality make it an invaluable tool for the stereocontrolled synthesis of complex organic molecules, particularly in the realm of pharmaceutical development where the enantiomeric purity of a drug candidate is paramount for its safety and efficacy. This technical guide provides a comprehensive overview of N-Acetyl-L-valine, detailing its physicochemical properties, synthesis, and diverse applications as a chiral auxiliary and ligand in asymmetric catalysis.

Physicochemical Properties of N-Acetyl-L-valine

N-Acetyl-L-valine is a white crystalline powder with well-defined physical and chemical properties that are crucial for its application in organic synthesis. The acetylation of the amino group in L-valine modifies its polarity and reactivity, rendering it a stable and versatile reagent.[1]

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-acetamido-3-methylbutanoic acid | [2] |

| CAS Number | 96-81-1 | [3] |

| Molecular Formula | C₇H₁₃NO₃ | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Melting Point | 163-167 °C | [3] |

| Solubility in Water | 37.1 mg/mL at 25 °C | [2] |

| Optical Rotation [α]D | +8.0 to +12.0° | [4] |

Synthesis of N-Acetyl-L-valine

The most common and straightforward method for the synthesis of N-Acetyl-L-valine is the N-acetylation of its parent amino acid, L-valine, using acetic anhydride (B1165640).[3] This reaction is typically carried out under controlled pH conditions to ensure selective acetylation of the amino group.

Experimental Protocol: N-Acetylation of L-valine

Materials:

-

L-valine

-

Acetic anhydride

-

Sodium bicarbonate (or other suitable base)

-

Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Deionized water

Procedure:

-

Dissolution: Dissolve L-valine in an aqueous solution of sodium bicarbonate. The base deprotonates the amino group, enhancing its nucleophilicity.

-

Acetylation: Cool the solution to 0-5 °C in an ice bath. Add acetic anhydride dropwise to the stirred solution while maintaining the pH between 8 and 10 by the controlled addition of a base. This pH range is crucial to favor N-acetylation over O-acetylation (of the carboxylate).

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

-

Acidification: After completion, carefully acidify the reaction mixture to a pH of approximately 2-3 with hydrochloric acid. This protonates the carboxylate group, leading to the precipitation of N-Acetyl-L-valine.

-

Isolation and Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from water or by extraction with an organic solvent like ethyl acetate followed by solvent evaporation.

Synthesis workflow for N-Acetyl-L-valine.

Applications in Asymmetric Synthesis

The primary utility of N-Acetyl-L-valine in organic synthesis lies in its application as a chiral ligand or auxiliary to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.[3]

As a Chiral Ligand in Transition Metal-Catalyzed Reactions

N-acetylated amino acids, including N-Acetyl-L-valine, have been successfully employed as chiral ligands in a variety of transition metal-catalyzed reactions, most notably in palladium-catalyzed C-H functionalization.[5] These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the substrates and influences the stereochemistry of the product-forming step.

Palladium-Catalyzed Meta-C-H Functionalization: A significant breakthrough in C-H activation has been the development of directing groups that enable functionalization at the meta-position of an aromatic ring. N-acetylamino acids can act as effective ligands in these transformations. While specific quantitative data for N-Acetyl-L-valine in this context is emerging, the general principle involves the formation of a large palladacycle intermediate where the chirality of the N-acetylamino acid ligand dictates the facial selectivity of the subsequent bond formation.

References

Spectroscopic Profile of N-Acetylvaline: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetylvaline, a derivative of the essential amino acid valine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, complete with experimental protocols and data presented in a clear, tabular format for easy reference and comparison. This document is intended to serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry, drug development, and analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The 1H and 13C NMR spectra of N-Acetylvaline provide detailed information about its proton and carbon environments.

1H NMR Spectral Data

The 1H NMR spectrum of N-Acetylvaline exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH (Carboxylic Acid) |

| 8.01 | Doublet | 1H | -NH (Amide) |

| 4.13 | Doublet of Doublets | 1H | α-CH |

| 2.02 | Multiplet | 1H | β-CH |

| 1.88 | Singlet | 3H | -COCH3 (Acetyl) |

| 0.89 | Doublet | 3H | γ-CH3 |

| 0.87 | Doublet | 3H | γ'-CH3 |

Table 1: 1H NMR Spectral Data of N-Acetylvaline.

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of N-Acetylvaline.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 173.12 | C=O (Carboxylic Acid) |

| 169.47 | C=O (Amide) |

| 57.09 | α-C |

| 29.67 | β-C |

| 22.23 | -COCH3 (Acetyl Methyl) |

| 19.06 | γ-C |

| 17.95 | γ'-C |

Table 2: 13C NMR Spectral Data of N-Acetylvaline. [1]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of N-Acetylvaline.

Sample Preparation:

-

For 1H NMR: Accurately weigh 1-5 mg of N-Acetylvaline and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O).

-

For 13C NMR: A higher concentration of 10-20 mg in 0.5-0.7 mL of the deuterated solvent is recommended.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher NMR spectrometer.

-

1H NMR Parameters:

-

Pulse Sequence: Standard 1D proton pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

-

13C NMR Parameters:

-

Pulse Sequence: Standard 1D carbon with proton decoupling.

-

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

-

Relaxation Delay: 2-5 seconds

-

-

Solvent: The data presented was obtained using DMSO-d6 as the solvent.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-Acetylvaline shows characteristic absorption bands for its amide and carboxylic acid functionalities.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3280 | Medium | N-H stretch (Amide) |

| ~2960 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1550 | Strong | N-H bend (Amide II) |

| ~1400 | Medium | O-H bend (Carboxylic Acid) |

| ~1250 | Medium | C-N stretch (Amide) |

Table 3: Characteristic IR Absorption Bands for N-Acetylvaline.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like N-Acetylvaline is as follows:

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix approximately 1-2 mg of N-Acetylvaline with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Collection: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm-1. A background spectrum of a pure KBr pellet should be subtracted.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Mass Spectral Data

The mass spectrum of N-Acetylvaline can be obtained using various ionization techniques. The following data was acquired using Gas Chromatography-Electron Ionization-Time of Flight (GC-EI-TOF) and Electron Ionization (EI-B) mass spectrometry.

GC-EI-TOF Mass Spectrum:

| m/z | Relative Intensity |

| 114.0 | 100.0 |

| 172.0 | 33.23 |

| 216.0 | 26.83 |

| 116.0 | 26.83 |

| 146.0 | 26.33 |

Table 4: Major Peaks in the GC-EI-TOF Mass Spectrum of N-Acetylvaline. [2]

EI-B Mass Spectrum:

| m/z | Relative Intensity |

| 114.1 | 100.0 |

| 216.1 | 34.41 |

| 172.15 | 33.80 |

| 146.15 | 21.43 |

| 116.1 | 18.87 |

Table 5: Major Peaks in the EI-B Mass Spectrum of N-Acetylvaline. [2]

The molecular weight of N-Acetylvaline is 159.18 g/mol . The observed fragments can be attributed to characteristic losses from the parent molecule. For instance, the base peak at m/z 114 likely corresponds to the loss of the carboxyl group (-COOH, 45 Da).

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring the mass spectrum of N-Acetylvaline is as follows:

Sample Preparation and Introduction:

-

For GC-MS, the sample is typically dissolved in a volatile solvent and injected into the gas chromatograph, which separates the components before they enter the mass spectrometer.

-

For direct infusion, the sample is dissolved in a suitable solvent and introduced directly into the ion source.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ion source (e.g., Electron Ionization).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds.

-

Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., Time of Flight or Quadrupole) and detected.

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the identification and structural elucidation of an unknown compound, confirmed as N-Acetylvaline, using the spectroscopic techniques discussed.

Caption: Workflow for the spectroscopic identification of N-Acetylvaline.

References

Potential Therapeutic Applications of Acetylvaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylated amino acids represent a promising class of molecules with the potential for enhanced pharmacokinetic properties and novel therapeutic applications. This technical guide provides a comprehensive overview of the potential therapeutic applications of acetylvaline derivatives, with a particular focus on the theoretical framework surrounding N-Acetyl-3-hydroxy-L-valine and the neuroprotective evidence for the related compound, N-acetyl-L-leucine. While direct experimental data on acetylvaline derivatives remains limited, this document synthesizes the available information on their proposed mechanisms of action, potential signaling pathway interactions, and relevant experimental methodologies to guide future research and development in this area.

Introduction: The Promise of N-Acetylation

N-acetylation is a chemical modification that can significantly alter the physicochemical properties of amino acids, often leading to improved stability, bioavailability, and the ability to cross biological membranes.[1] A notable example of this is N-acetylcysteine (NAC), a widely used therapeutic agent that serves as a more bioavailable precursor to L-cysteine for the replenishment of glutathione (B108866) stores.[1] Similarly, the acetylation of valine, an essential branched-chain amino acid (BCAA), is hypothesized to yield derivatives with enhanced therapeutic potential. Valine itself plays a crucial role in protein synthesis and energy metabolism, and its metabolites are known to act as signaling molecules.[2][3] This guide explores the prospective therapeutic avenues for acetylvaline derivatives, drawing on theoretical models and data from analogous N-acetylated compounds.

Featured Acetylvaline Derivative: N-Acetyl-3-hydroxy-L-valine (A Theoretical Pro-Drug)

Publicly available research on N-Acetyl-3-hydroxy-L-valine is currently limited; therefore, the following sections present a theoretical mechanism of action to serve as a framework for future investigation.[1]

Proposed Mechanism of Action

N-Acetyl-3-hydroxy-L-valine is postulated to function as a pro-drug of 3-hydroxy-L-valine, a metabolite of L-valine.[1] The core hypothesis is that N-acetylation enhances the bioavailability and cellular uptake of 3-hydroxy-L-valine.[1] Upon intracellular delivery, it is proposed to be hydrolyzed by acylases, releasing 3-hydroxy-L-valine and acetate.[1] The localized increase in 3-hydroxy-L-valine concentration is then thought to modulate key cellular pathways.[1]

Potential Downstream Signaling Pathways

Based on the known effects of the L-valine catabolite, 3-hydroxyisobutyrate (B1249102) (3-HIB), N-Acetyl-3-hydroxy-L-valine is hypothesized to influence the following pathways upon intracellular deacetylation:

-

Lipid Metabolism: 3-HIB has been shown to stimulate the transport of fatty acids into muscle and adipose tissue.[3] It is theorized that the liberated 3-hydroxy-L-valine could upregulate fatty acid transporters, potentially through the activation of the PI3K/Akt signaling pathway.[1]

-

Insulin (B600854) Signaling: Increased intracellular lipid accumulation resulting from enhanced fatty acid uptake may modulate insulin signaling pathways.[1]

-

mTOR Signaling: L-valine metabolism is connected to the mTOR pathway, a central regulator of cell growth and protein synthesis.[2][3] It is plausible that N-Acetyl-3-hydroxy-L-valine could also modulate this pathway.[2]

Figure 1. Proposed metabolic and signaling pathway of N-Acetyl-3-hydroxy-L-valine.

Comparative Analysis: N-acetyl-L-leucine (NALL) in Neuroprotection

Mechanism of Action in Neuroprotection

In a mouse model of TBI, NALL has been shown to:

These effects are associated with improved motor and cognitive outcomes and a reduction in lesion volume.[5]

Figure 2. Proposed neuroprotective mechanism of N-acetyl-L-leucine (NALL) in TBI.

Quantitative Data

The following tables summarize hypothetical and comparative quantitative data to illustrate the type of information required for evaluating the therapeutic potential of acetylvaline derivatives.

Table 1: Hypothetical Cytotoxicity of N-Acetyl-3-hydroxy-L-valine on HeLa Cells (48h Treatment) (This data is illustrative and not based on published experimental results)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 10 | 98.6 ± 4.8 |

| 50 | 95.3 ± 5.5 |

| 100 | 92.1 ± 6.1 |

| 250 | 85.7 ± 7.3 |

| 500 | 76.4 ± 8.0 |

Table 2: Comparative Efficacy of Neuroprotective Agents in a Preclinical TBI Model

| Agent/Class | Proposed Mechanism of Action | Key Efficacy Data (Model/Condition) | Reference |

| N-Acetyl-L-leucine (NALL) | Attenuation of cell death, reduction of neuroinflammation, restoration of autophagy flux. | TBI mouse model: Significantly improved motor and cognitive outcomes, reduced lesion volume, and decreased neuroinflammatory markers. | [4][5] |

| Branched-Chain Amino Acids (BCAAs) | Substrates for protein synthesis, regulation of protein and energy metabolism, nitrogen donor for glutamate (B1630785) synthesis. | TBI mouse model: Pre-treatment with BCAAs has shown some neuroprotective effects. | [4] |

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the study of acetylvaline derivatives.

In Vitro Neuroprotection Assay

-

Objective: To assess the direct neuroprotective or neurotoxic effects of a compound on neuronal cells.

-

Methodology:

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic stimulus (e.g., glutamate, hydrogen peroxide, or amyloid-beta).

-

Treatment: Add the test compound (e.g., an acetylvaline derivative) to the culture medium before, during, or after the addition of the neurotoxin.

-

Assessment of Cell Viability: Measure cell viability using assays such as the MTT assay (metabolic activity) or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium (membrane integrity).[4]

-

Microscopic Analysis: Observe and quantify morphological changes, such as neurite retraction or cell body shrinkage, using microscopy.[4]

-

Figure 3. Workflow for an in vitro neuroprotection assay.

In Vivo Traumatic Brain Injury (TBI) Model

-

Objective: To evaluate the neuroprotective efficacy of a compound in a living organism.

-

Methodology (Controlled Cortical Impact - CCI):

-

Animal Preparation: Anesthetize an adult mouse and fix its head in a stereotaxic frame. Perform a craniotomy over the desired cortical region.

-

Injury Induction: Use a pneumatic or electromagnetic impactor to deliver a controlled impact of defined velocity and depth to the exposed cortex.

-

Treatment Administration: Administer the test compound (e.g., NALL) orally or via injection at specific time points pre- or post-injury.[4]

-

Behavioral Testing: Assess motor and cognitive function using tests such as the rotarod for motor coordination and the novel object recognition test for memory.[4]

-

Histological and Molecular Analysis: At the end of the study, perfuse the animals and collect brain tissue for analysis of lesion volume, cell death (e.g., TUNEL staining), and neuroinflammatory markers (e.g., immunohistochemistry and western blotting for Iba1, GFAP).[4]

-

Purification of N-Acetylated Amino Acids

-

Objective: To purify synthesized N-acetylated amino acids for in vitro and in vivo studies.

-

Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

-